

Foreword: The Imperative of Unambiguous Structural Elucidation

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Compound of Interest

Compound Name:	2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine
CAS No.:	76661-24-0
Cat. No.:	B2867756

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In the realm of drug discovery and development, the precise molecular structure of a compound is its foundational identity. For heterocyclic compounds like pyrimidine derivatives, which form the backbone of numerous therapeutic agents, this identity dictates function, reactivity, and safety.[1] The subject of this guide, **2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine** (CAS No: 76661-24-0), is a key intermediate whose structural integrity is paramount for the synthesis of targeted, high-value active pharmaceutical ingredients (APIs).[2] This document serves as a comprehensive manual for researchers and scientists, detailing the multi-technique approach required to confirm the structure of this molecule with absolute certainty. We will move beyond simple data reporting to explore the underlying principles and experimental rationale, ensuring a robust and self-validating analytical workflow.

Foundational Molecular Attributes

Before embarking on complex analysis, it is crucial to establish the compound's basic physicochemical properties. These values serve as the initial benchmarks for all subsequent experimental verification.

Property	Value	Source(s)
CAS Number	76661-24-0	[3][4]
Molecular Formula	C ₁₀ H ₅ Cl ₂ N ₃ O ₃	[4][5]
Molecular Weight	286.07 g/mol	[4][5]
Physical Form	Solid	[4]

A plausible synthetic route for this molecule involves a nucleophilic aromatic substitution (S_NAr) reaction. Typically, a highly reactive polychlorinated pyrimidine, such as 2,4,5-trichloropyrimidine, is treated with 3-nitrophenol in the presence of a non-nucleophilic base. The regioselectivity of such reactions can be complex, making rigorous structural confirmation essential to rule out potential isomers.[6]

Mass Spectrometry: The First Confirmation

High-Resolution Mass Spectrometry (HRMS) is the initial and most direct method for confirming the elemental composition of a molecule. Unlike nominal mass measurements, HRMS provides mass accuracy in the parts-per-million (ppm) range, leaving little ambiguity about the molecular formula.

Expertise & Rationale

We select Electrospray Ionization (ESI) as the ionization technique due to its soft nature, which minimizes in-source fragmentation and maximizes the abundance of the molecular ion peak. A Time-of-Flight (TOF) or Orbitrap mass analyzer is preferred for its high resolving power and mass accuracy. The presence of two chlorine atoms in the structure creates a highly characteristic isotopic pattern ([M]⁺, [M+2]⁺, and [M+4]⁺) with a predictable intensity ratio (~9:6:1), which serves as a crucial validation point.

Predicted HRMS Data

Ion	Calculated Exact Mass
$[\text{C}_{10}\text{H}_5^{35}\text{Cl}_2\text{N}_3\text{O}_3+\text{H}]^+$	285.9781
$[\text{C}_{10}\text{H}_5^{35}\text{Cl}^{37}\text{ClN}_3\text{O}_3+\text{H}]^+$	287.9751
$[\text{C}_{10}\text{H}_5^{37}\text{Cl}_2\text{N}_3\text{O}_3+\text{H}]^+$	289.9722

Experimental Protocol: LC-HRMS Analysis

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade acetonitrile. Dilute to a final concentration of 10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Instrumentation: Utilize a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS).^[7]
- Chromatography (Optional but Recommended):
 - Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).
 - Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water (containing 0.1% formic acid).
 - Flow Rate: 0.3 mL/min.
 - Purpose: To ensure the analyzed peak is pure and separate from any potential impurities.
- Mass Spectrometry Parameters:
 - Ionization Mode: Positive ESI.
 - Capillary Voltage: 3.5 kV.
 - Sampling Cone: 30 V.
 - Source Temperature: 120°C.
 - Desolvation Temperature: 350°C.

- Mass Range: 50-500 m/z.
- Acquisition Mode: Full scan, high resolution.
- Data Analysis: Extract the mass spectrum for the analyte peak. Verify that the measured monoisotopic mass is within 5 ppm of the calculated exact mass. Confirm the presence and relative abundance of the M+2 and M+4 isotopic peaks.

NMR Spectroscopy: The Definitive Structural Blueprint

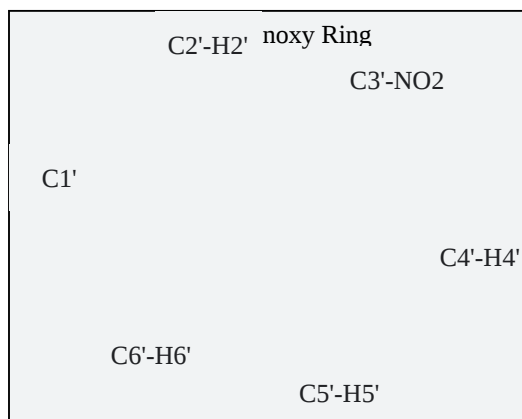
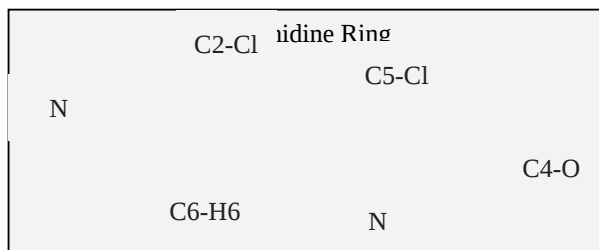
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.[8] A full suite of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.

Expertise & Rationale

The structure contains two isolated aromatic spin systems (the pyrimidine and the nitrophenoxy rings) and a single proton on the pyrimidine ring.

- ^1H NMR will reveal the chemical shifts and coupling patterns of the protons on each ring.
- ^{13}C NMR will identify all unique carbon environments.
- HSQC (Heteronuclear Single Quantum Coherence) will correlate each proton directly to its attached carbon.
- HMBC (Heteronuclear Multiple Bond Correlation) is the most critical experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation to observe is between the pyrimidine proton (H6) and the carbons of the nitrophenoxy ring that are 3 bonds away across the ether linkage, and vice-versa. This unambiguously confirms the connection between the two ring systems.

Diagram: Key Structural Features for NMR



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Caption: Atom Numbering Scheme for NMR Assignment.

Predicted ^1H and ^{13}C NMR Data (in CDCl_3 , ~400 MHz)

Atom	Predicted ^1H Shift (ppm), Multiplicity, J (Hz)	Predicted ^{13}C Shift (ppm)	Rationale / Key Correlations (HMBC)
H6	~8.6 (s)	~160.0	Correlates to C2, C4, C5
H2'	~8.1 (t, J=2.2)	~123.0	Correlates to C4', C6', C1', C3'
H4'	~7.9 (ddd, J=8.2, 2.3, 1.0)	~130.0	Correlates to C2', C6', C5'
H5'	~7.6 (t, J=8.2)	~125.0	Correlates to C1', C3'
H6'	~7.5 (ddd, J=8.2, 2.3, 1.0)	~118.0	Correlates to C2', C4', C1'
C2	-	~158.0	-
C4	-	~165.0	H6 correlates here
C5	-	~115.0	H6 correlates here
C1'	-	~153.0	H2', H6' correlate here
C3'	-	~149.0	H2', H4' correlate here

Experimental Protocol: NMR Analysis

- **Sample Preparation:** Dissolve approximately 10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- **Instrumentation:** Use a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- **1D Spectra Acquisition:**
 - Acquire a standard ^1H spectrum (16-32 scans).
 - Acquire a proton-decoupled ^{13}C spectrum (>1024 scans for good signal-to-noise).

- 2D Spectra Acquisition:
 - Acquire a standard gradient-selected COSY spectrum to establish proton-proton couplings within the nitrophenoxy ring.
 - Acquire a gradient-selected HSQC spectrum to map protons to their attached carbons.
 - Acquire a gradient-selected HMBC spectrum, optimized for a long-range coupling constant of 8 Hz, to establish multi-bond connectivities. This is the key experiment for confirming the ether linkage.
- Data Processing and Analysis: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlations, verifying against the predicted data table.

Diagram: Key HMBC Correlations for Structural Confirmation

Caption: Expected key long-range NMR correlations across the ether bond.

Vibrational Spectroscopy (FTIR): Functional Group Fingerprinting

Fourier-Transform Infrared (FTIR) spectroscopy provides rapid confirmation of the presence of key functional groups by probing their characteristic vibrational frequencies.^[9]

Expertise & Rationale

While not a primary tool for determining connectivity, FTIR is an excellent orthogonal technique for verifying that the expected chemical moieties are present. We anticipate strong, characteristic absorptions for the nitro group (N-O stretches), the aromatic C=C and C=N bonds, the aryl ether (C-O-C) linkage, and the carbon-chlorine bonds.

Predicted FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100-3000	C-H Stretch	Aromatic
~1600-1450	C=C and C=N Stretch	Aromatic Rings
~1530 & ~1350	Asymmetric & Symmetric N-O Stretch	Nitro (NO ₂) Group
~1250	Asymmetric C-O-C Stretch	Aryl Ether
~800-600	C-Cl Stretch	Aryl Halide

Experimental Protocol: FTIR-ATR Analysis

- **Sample Preparation:** Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a standard FTIR spectrometer.
- **Data Acquisition:**
 - Acquire a background spectrum of the clean, empty ATR crystal (typically 16-32 scans).
 - Lower the ATR anvil to ensure firm contact with the sample.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
- **Data Analysis:** The instrument software will automatically generate the transmittance or absorbance spectrum. Label the major peaks and compare them to the predicted absorption bands to confirm the presence of the key functional groups.

Integrated Analytical Workflow

No single technique is sufficient for absolute structural proof. The power of this analytical approach lies in the integration of orthogonal data sets, each of which validates the others. The workflow is a systematic process of elimination and confirmation.

Caption: A self-validating workflow for structural elucidation.

Conclusion

The structural analysis of **2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine** is a rigorous, multi-step process. By integrating High-Resolution Mass Spectrometry for elemental formula confirmation, a comprehensive suite of NMR experiments for atomic connectivity, and FTIR for functional group validation, we can achieve an unambiguous and definitive structural assignment. This level of analytical certainty is not merely academic; it is a prerequisite for advancing promising intermediates in the complex and highly regulated pipeline of pharmaceutical development.

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